[(2R)-Piperidin-2-yl]methyl butanoate
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Overview
Description
[(2R)-Piperidin-2-yl]methyl butanoate is a chemical compound that belongs to the class of esters Esters are organic compounds derived from carboxylic acids and alcohols This particular compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-Piperidin-2-yl]methyl butanoate typically involves the esterification of butanoic acid with [(2R)-Piperidin-2-yl]methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow reactors. These reactors offer better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
[(2R)-Piperidin-2-yl]methyl butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield butanoic acid and [(2R)-Piperidin-2-yl]methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis is typically carried out using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Various reagents, such as Grignard reagents, can be used for substitution reactions.
Major Products Formed
Hydrolysis: Butanoic acid and [(2R)-Piperidin-2-yl]methanol.
Reduction: [(2R)-Piperidin-2-yl]methanol.
Substitution: Depending on the reagent used, different substituted products can be formed.
Scientific Research Applications
[(2R)-Piperidin-2-yl]methyl butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Industry: The compound is used in the production of fragrances and flavors due to its ester functional group.
Mechanism of Action
The mechanism of action of [(2R)-Piperidin-2-yl]methyl butanoate involves its interaction with specific molecular targets in biological systems. The ester group can undergo hydrolysis to release the active piperidine moiety, which can then interact with various receptors and enzymes. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
[(2R)-Piperidin-2-yl]methyl butanoate can be compared with other similar compounds, such as:
Methyl butanoate: A simple ester with a fruity odor, used in fragrances and flavors.
Butanoic acid, 2-methyl-, methyl ester: Another ester with similar applications in the fragrance industry.
Butanoic acid, 2-methyl-, 3-methylbutyl ester: A related compound with a different ester group, used in similar applications.
This compound is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties compared to other simple esters.
Properties
CAS No. |
647021-25-8 |
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Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
[(2R)-piperidin-2-yl]methyl butanoate |
InChI |
InChI=1S/C10H19NO2/c1-2-5-10(12)13-8-9-6-3-4-7-11-9/h9,11H,2-8H2,1H3/t9-/m1/s1 |
InChI Key |
IELZVUTXZQTIRM-SECBINFHSA-N |
Isomeric SMILES |
CCCC(=O)OC[C@H]1CCCCN1 |
Canonical SMILES |
CCCC(=O)OCC1CCCCN1 |
Origin of Product |
United States |
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